molecular formula C25H48O7 B12751149 Methyl 6-stearoyl-alpha-D-glucopyranoside CAS No. 33535-00-1

Methyl 6-stearoyl-alpha-D-glucopyranoside

Cat. No.: B12751149
CAS No.: 33535-00-1
M. Wt: 460.6 g/mol
InChI Key: WQAXDWGYHYPNIA-HFBCXCLPSA-N
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Description

Methyl 6-stearoyl-alpha-D-glucopyranoside is a chemical compound with the molecular formula C25H48O7 It is a derivative of glucose where the hydroxyl group at the sixth carbon is esterified with stearic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-stearoyl-alpha-D-glucopyranoside can be synthesized through the esterification of methyl alpha-D-glucopyranoside with stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 6-stearoyl-alpha-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the alcohol form.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 6-stearoyl-alpha-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-stearoyl-alpha-D-glucopyranoside involves its interaction with lipid membranes and proteins. The stearoyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the glucopyranoside moiety can interact with carbohydrate-binding proteins, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-stearoyl-alpha-D-glucopyranoside is unique due to its amphiphilic nature, combining a hydrophilic glucopyranoside moiety with a hydrophobic stearoyl group. This dual functionality makes it particularly useful in studies involving lipid-carbohydrate interactions and membrane dynamics .

Properties

CAS No.

33535-00-1

Molecular Formula

C25H48O7

Molecular Weight

460.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl octadecanoate

InChI

InChI=1S/C25H48O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)31-19-20-22(27)23(28)24(29)25(30-2)32-20/h20,22-25,27-29H,3-19H2,1-2H3/t20-,22-,23+,24-,25+/m1/s1

InChI Key

WQAXDWGYHYPNIA-HFBCXCLPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O

Origin of Product

United States

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